molecular formula C21H23ClN6O B12269952 5-chloro-N-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)-N-methylpyrimidin-2-amine

5-chloro-N-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)-N-methylpyrimidin-2-amine

Cat. No.: B12269952
M. Wt: 410.9 g/mol
InChI Key: SXZJGEJWIPSCAY-UHFFFAOYSA-N
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Description

5-chloro-N-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)-N-methylpyrimidin-2-amine is a complex organic compound that features a combination of imidazole, piperidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)-N-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acyl chlorides, triethylamine, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

5-chloro-N-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)-N-methylpyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine and pyrimidine moieties can further enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)-N-methylpyrimidin-2-amine is unique due to its combination of imidazole, piperidine, and pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H23ClN6O

Molecular Weight

410.9 g/mol

IUPAC Name

[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone

InChI

InChI=1S/C21H23ClN6O/c1-26(21-24-12-18(22)13-25-21)19-6-9-28(10-7-19)20(29)17-4-2-16(3-5-17)14-27-11-8-23-15-27/h2-5,8,11-13,15,19H,6-7,9-10,14H2,1H3

InChI Key

SXZJGEJWIPSCAY-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)C4=NC=C(C=N4)Cl

Origin of Product

United States

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